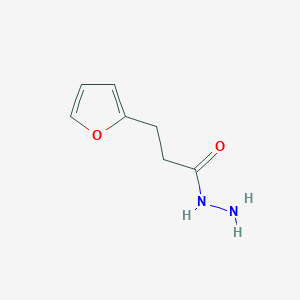

3-(Furan-2-yl)propanehydrazide

Description

Properties

IUPAC Name |

3-(furan-2-yl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c8-9-7(10)4-3-6-2-1-5-11-6/h1-2,5H,3-4,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPABFIQVPBCHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10547239 | |

| Record name | 3-(Furan-2-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98334-58-8 | |

| Record name | 3-(Furan-2-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(Furan-2-yl)propanehydrazide

This guide provides a comprehensive technical overview of 3-(furan-2-yl)propanehydrazide, a molecule of interest for researchers, scientists, and professionals in drug development. We will delve into its synthesis, structural elucidation, chemical reactivity, and potential applications, offering insights grounded in established chemical principles and supported by scientific literature.

Introduction and Significance

The furan nucleus is a cornerstone in medicinal chemistry, present in a multitude of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties make it a valuable scaffold in drug design. When combined with a hydrazide functional group, which is a known pharmacophore and a versatile synthetic intermediate, the resulting molecule, this compound, presents a compelling platform for the development of novel therapeutic agents. Hydrazides and their derivatives, such as hydrazones, are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] This guide aims to provide a detailed exploration of the chemical landscape of this promising, albeit not extensively studied, compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with readily available precursors. The overall synthetic strategy involves the formation of the carbon skeleton followed by the introduction of the hydrazide moiety.

Synthesis of the Precursor: 3-(Furan-2-yl)propanoic Acid

The immediate precursor to our target molecule is 3-(furan-2-yl)propanoic acid. A common and efficient route to this acid involves the selective reduction of the carbon-carbon double bond in 3-(2-furyl)acrylic acid. The acrylic acid derivative can be synthesized via a Knoevenagel condensation between furan-2-carbaldehyde and malonic acid.[6]

Step 1: Synthesis of 3-(2-Furyl)acrylic Acid

A mixture of furan-2-carbaldehyde and malonic acid in pyridine with a catalytic amount of piperidine is heated to induce condensation and subsequent decarboxylation to yield 3-(2-furyl)acrylic acid.[6]

Step 2: Reduction to 3-(Furan-2-yl)propanoic Acid

The selective reduction of the double bond in 3-(2-furyl)acrylic acid without affecting the furan ring can be achieved through catalytic hydrogenation using a suitable catalyst such as Platinum on carbon (Pt/C) in a solvent like acetic acid.[7]

Conversion to this compound

The conversion of a carboxylic acid to a hydrazide is a well-established transformation, typically proceeding through an ester intermediate to avoid side reactions.[8][9]

Step 1: Esterification of 3-(Furan-2-yl)propanoic Acid

The carboxylic acid is first converted to its corresponding ester, for example, the ethyl ester, by refluxing with ethanol in the presence of a catalytic amount of a strong acid like sulfuric acid.[10][11]

Step 2: Hydrazinolysis of the Ester

The resulting ester is then treated with hydrazine hydrate, usually in an alcoholic solvent, to yield the desired this compound.[8] This reaction is a nucleophilic acyl substitution where hydrazine displaces the alkoxy group of the ester.

A detailed experimental protocol for the final step is provided below:

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 3-(furan-2-yl)propanoate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol, absolute

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-(furan-2-yl)propanoate (1 equivalent) in a minimal amount of absolute ethanol to ensure a clear solution.

-

To this solution, add hydrazine hydrate (1.1-1.5 equivalents) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford this compound as a solid.

The overall synthetic pathway is illustrated in the following diagram:

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is scarce in the literature, we can predict its key properties based on its structure and data from analogous compounds.

| Property | Predicted Value/Description |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| Appearance | Likely a white to off-white crystalline solid |

| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. |

| Melting Point | Expected to be a solid with a defined melting point, likely above 100 °C. |

Predicted Spectroscopic Data

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the furan ring protons, the aliphatic chain protons, and the hydrazide protons.

-

Furan Protons: Three signals in the aromatic region (δ 6.0-7.5 ppm). The proton at C5 will appear as a doublet of doublets, the proton at C3 as a doublet of doublets, and the proton at C4 as a doublet of doublets.

-

Aliphatic Protons: Two triplets in the upfield region (δ 2.0-3.5 ppm), corresponding to the two methylene groups of the propane chain.

-

Hydrazide Protons: A broad singlet for the -NH- proton and another broad singlet for the -NH₂ protons. The chemical shift of these protons can be variable and they are D₂O exchangeable.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will show signals for the furan ring carbons, the aliphatic carbons, and the carbonyl carbon.

-

Furan Carbons: Four signals in the downfield region (δ 100-150 ppm).

-

Aliphatic Carbons: Two signals in the upfield region (δ 20-40 ppm).

-

Carbonyl Carbon: A signal in the far downfield region (δ ~170 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by the following key absorption bands:

-

N-H Stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group, and a broader band for the -NH- stretch.

-

C=O Stretching: A strong absorption band around 1640-1680 cm⁻¹ for the amide carbonyl group.

-

C-O-C Stretching: A band around 1000-1300 cm⁻¹ characteristic of the furan ring ether linkage.[12]

-

C-H Stretching: Bands for aromatic and aliphatic C-H stretches.

Mass Spectrometry (MS):

The mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 154. Key fragmentation patterns would likely involve the loss of the hydrazide group, and cleavage of the propane chain.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its two main functional components: the furan ring and the hydrazide group.

Reactivity of the Furan Ring

The furan ring is an electron-rich aromatic system, making it more reactive towards electrophiles than benzene.[13][14]

-

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to occur, primarily at the C5 position.[15]

-

Cycloaddition Reactions: Furan can act as a diene in Diels-Alder reactions with electron-deficient dienophiles.[14]

-

Ring Opening: The furan ring is susceptible to ring-opening under strongly acidic conditions or upon oxidation.[16]

Reactivity of the Hydrazide Group

The hydrazide moiety is a versatile functional group for further synthetic transformations.[17][18][19]

-

Formation of Hydrazones: The primary amine of the hydrazide readily condenses with aldehydes and ketones to form stable hydrazones. This is a crucial reaction for creating diverse libraries of compounds for biological screening.[4]

-

Synthesis of Heterocycles: Hydrazides are valuable precursors for the synthesis of various five- and six-membered heterocyclic compounds, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazoles.[8]

The following diagram illustrates the key reactive sites of this compound:

Potential Applications in Drug Development

The combination of the furan ring and the hydrazide-hydrazone scaffold in derivatives of this compound suggests a high potential for diverse biological activities.[2][3][5][20]

-

Antimicrobial Agents: Numerous furan-containing compounds and hydrazones have demonstrated significant antibacterial and antifungal properties.[3][20] The ability to easily generate a library of hydrazone derivatives from this compound allows for the exploration of structure-activity relationships to optimize antimicrobial potency.

-

Anticancer Agents: The furan nucleus is present in several anticancer drugs, and hydrazone derivatives have also been extensively investigated for their cytotoxic effects against various cancer cell lines.[21]

-

Anti-inflammatory and Analgesic Agents: The furan scaffold has been associated with anti-inflammatory and analgesic activities.[2] Further derivatization of this compound could lead to the discovery of novel anti-inflammatory and analgesic compounds.

Conclusion

This compound is a molecule with significant untapped potential in the field of medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with the versatile reactivity of both the furan ring and the hydrazide functional group, makes it an attractive scaffold for the development of new bioactive compounds. This technical guide provides a foundational understanding of its chemical properties, which we hope will inspire further research and application of this promising molecule in drug discovery and development.

References

-

Li, J. J. (2002). A new procedure for preparation of carboxylic acid hydrazides. Journal of Organic Chemistry, 67(26), 9471-9474. [Link][22]

-

Slideshare. (n.d.). Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. [Link][13]

-

Peterson, L. A. (2014). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 27(9), 1441-1454. [Link][16]

-

Scribd. (n.d.). Reactivity of Furan Pyrrole Thiophene An. [Link][15]

-

Krishikosh. (n.d.). Note Development and assessment of green synthesis of hydrazides. [Link][8]

-

ResearchGate. (2002). A New Procedure for Preparation of Carboxylic Acid Hydrazides. [Link][23]

-

Research Journal of Pharmacy and Technology. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. [Link][9]

-

Inglomayor. (n.d.). Lemon Pulp mediated Synthesis of acyl hydrazides. [Link][24]

-

ResearchGate. (n.d.). The chemistry of hydrazides. [Link][18]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link][25]

-

Kumar, P., et al. (2023). Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis. RSC Advances, 13(38), 26685-26701. [Link][3]

-

Taylor & Francis. (n.d.). Hydrazide – Knowledge and References. [Link][19]

-

Molecules. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link][26]

-

Der Pharma Chemica. (2014). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. [Link][4]

-

Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link][5]

-

PeerJ. (2023). Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. [Link][12]

-

Preprints.org. (2024). Furan: A Promising Scaffold for Biological Activity. [Link][2]

-

National Center for Biotechnology Information. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. [Link][27]

-

MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link][6]

-

ResearchGate. (2023). A Review on Biological and Medicinal Significance of Furan. [Link][20]

-

ResearchGate. (2017). Does anybody know how 3-(2-furil)propanoic acid can be obtained from 3-(2-furil)acrylic acid?. [Link][7]

-

ResearchGate. (n.d.). Calculated and predicted ¹³C NMR chemical shifts for 2. [Link][28]

-

National Center for Biotechnology Information. (2020). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. [Link][29]

-

ResearchGate. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. [Link][21]

-

ResearchGate. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link][30]

-

Chemguide. (n.d.). ESTERIFICATION - alcohols and carboxylic acids. [Link][10]

-

Scientific.Net. (2013). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. [Link][11]

-

MDPI. (2021). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. [Link][31]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijabbr.com [ijabbr.com]

- 3. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]

- 9. rjptonline.org [rjptonline.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 12. peerj.com [peerj.com]

- 13. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]

- 14. Furan - Wikipedia [en.wikipedia.org]

- 15. scribd.com [scribd.com]

- 16. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lumiprobe.com [lumiprobe.com]

- 18. researchgate.net [researchgate.net]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. A new procedure for preparation of carboxylic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. inglomayor.cl [inglomayor.cl]

- 25. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 26. mdpi.com [mdpi.com]

- 27. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. (E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide | MDPI [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 3-(Furan-2-yl)propanehydrazide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-(furan-2-yl)propanehydrazide, a valuable building block in medicinal chemistry and drug development. The guide is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery. Two primary, robust synthetic routes are detailed, starting from the readily available precursor, furan-2-carbaldehyde. Each pathway is presented with detailed, step-by-step experimental protocols, mechanistic insights, and a discussion of the critical process parameters. The guide emphasizes scientific integrity, providing a rationale for experimental choices and grounding key claims in authoritative references.

Introduction and Strategic Overview

This compound is a heterocyclic compound of significant interest due to the prevalence of the furan moiety in a wide array of biologically active molecules and approved pharmaceuticals. The hydrazide functional group is a versatile handle for the synthesis of various heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles, and is a common pharmacophore in its own right.

The synthesis of this compound is strategically approached from furan-2-carbaldehyde, a bio-renewable platform chemical. The overall synthesis involves three key transformations:

-

Carbon chain extension: A Knoevenagel condensation to form a three-carbon side chain on the furan ring.

-

Saturation: Reduction of the resulting carbon-carbon double bond to yield the desired propanoic acid backbone.

-

Hydrazide formation: Conversion of the carboxylic acid to the final hydrazide product.

This guide will elaborate on two efficacious pathways for the final conversion step: the ester-hydrazinolysis pathway (Route A) and the acyl chloride-hydrazinolysis pathway (Route B) .

Foundational Synthesis of the Key Intermediate: 3-(Furan-2-yl)propanoic Acid

Both proposed synthetic routes converge on the common intermediate, 3-(furan-2-yl)propanoic acid. The synthesis of this intermediate is a two-step process beginning with the Knoevenagel condensation of furan-2-carbaldehyde with malonic acid, followed by the catalytic hydrogenation of the resulting 3-(furan-2-yl)acrylic acid.

Step 1: Synthesis of 3-(Furan-2-yl)acrylic Acid

The initial step involves a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.

-

Mechanism and Rationale: The reaction is typically base-catalyzed, with piperidine being a common choice. The piperidine deprotonates malonic acid to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of furan-2-carbaldehyde. Subsequent dehydration of the aldol-type intermediate yields the more stable conjugated system of 3-(furan-2-yl)acrylic acid. Pyridine often serves as the solvent.[1]

Experimental Protocol: Synthesis of 3-(Furan-2-yl)acrylic Acid [1]

-

To a round-bottom flask containing pyridine (10 mL), add malonic acid (0.91 g, 8.9 mmol) and furan-2-carbaldehyde (0.85 g, 8.9 mmol).

-

Stir the mixture to ensure homogeneity.

-

Add piperidine (0.23 g, 2.7 mmol) dropwise to the mixture over 5 minutes.

-

Heat the reaction mixture to 115 °C and stir for 4 hours.

-

After cooling to room temperature, pour the reaction mixture into 50 mL of water.

-

Acidify the aqueous mixture to a pH of 5-6 with aqueous HCl, which will cause an orange precipitate to form.

-

Collect the precipitate by filtration and wash it thoroughly with water.

-

Dry the solid product to yield 3-(furan-2-yl)acrylic acid.

Step 2: Catalytic Hydrogenation to 3-(Furan-2-yl)propanoic Acid

The saturation of the carbon-carbon double bond in 3-(furan-2-yl)acrylic acid is effectively achieved through catalytic hydrogenation.

-

Mechanism and Rationale: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of alkenes.[2] The reaction involves the heterogeneous catalysis where hydrogen gas adsorbs onto the surface of the palladium, followed by the complexation of the alkene. The stepwise addition of hydrogen atoms across the double bond then occurs on the catalyst surface. This method is generally high-yielding and selective for the reduction of the alkene in the presence of the furan ring, which is more resistant to hydrogenation under these conditions.

Experimental Protocol: Synthesis of 3-(Furan-2-yl)propanoic Acid

-

In a hydrogenation vessel, dissolve 3-(furan-2-yl)acrylic acid (1.0 g, 7.24 mmol) in a suitable solvent such as ethanol or ethyl acetate (50 mL).

-

Add 10% palladium on carbon (Pd/C) catalyst (50-100 mg, catalytic amount).

-

Seal the vessel and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with the reaction solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to yield 3-(furan-2-yl)propanoic acid as the final product.

Synthesis of this compound: Two Convergent Pathways

With the key intermediate, 3-(furan-2-yl)propanoic acid, in hand, the final conversion to the target hydrazide can be accomplished by two primary methods.

Route A: The Ester-Hydrazinolysis Pathway

This pathway is often favored due to the milder reaction conditions and the generally cleaner conversion in the final step. It involves the initial conversion of the carboxylic acid to an ester, followed by treatment with hydrazine.

Route A: Ester-Hydrazinolysis Pathway

Step 3a: Esterification to Ethyl 3-(Furan-2-yl)propanoate

-

Mechanism and Rationale: Fischer-Speier esterification is a classic and cost-effective method for this transformation. The reaction is acid-catalyzed, typically with sulfuric acid, which protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. A large excess of the alcohol (ethanol in this case) is used to drive the equilibrium towards the ester product.

Experimental Protocol: Fischer Esterification

-

In a round-bottom flask, dissolve 3-(furan-2-yl)propanoic acid (1.0 g, 7.14 mmol) in absolute ethanol (20 mL).

-

Carefully add concentrated sulfuric acid (0.5 mL) as a catalyst.

-

Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction by TLC.

-

After cooling, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize the acid, followed by brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 3-(furan-2-yl)propanoate.

Step 4a: Hydrazinolysis of the Ester

-

Mechanism and Rationale: Hydrazinolysis is the nucleophilic acyl substitution of the ester's alkoxy group (-OEt) with hydrazine (NH₂NH₂). Hydrazine is a potent nucleophile, and the reaction is typically carried out by refluxing the ester with hydrazine hydrate in an alcoholic solvent. This method is generally very efficient for the preparation of hydrazides from their corresponding esters.[3][4][5]

Experimental Protocol: Hydrazide Formation from Ester [4][5]

-

Dissolve ethyl 3-(furan-2-yl)propanoate (1.0 g, 5.94 mmol) in methanol (20 mL) in a round-bottom flask.

-

Add hydrazine hydrate (98%, ~0.5 mL, ~10 mmol).

-

Heat the reaction mixture to reflux for 3-4 hours, monitoring by TLC until the starting ester is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the product.

-

If precipitation does not occur, pour the mixture into ice-cold distilled water.

-

Collect the resulting solid precipitate by filtration, wash with cold water, and dry to yield this compound.

Route B: The Acyl Chloride Pathway

This route is generally faster but requires more stringent handling precautions due to the reactive nature of the acyl chloride intermediate.

Route B: Acyl Chloride Pathway

Step 3b: Formation of 3-(Furan-2-yl)propanoyl Chloride

-

Mechanism and Rationale: Thionyl chloride (SOCl₂) is a common reagent for converting carboxylic acids to acyl chlorides. The reaction proceeds via a nucleophilic attack of the carboxylic acid oxygen on the sulfur of SOCl₂, followed by the elimination of sulfur dioxide and hydrogen chloride gas, driving the reaction to completion. The resulting acyl chloride is highly electrophilic and is typically used in the next step without purification.

Experimental Protocol: Acyl Chloride Formation

-

Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl).

-

Place 3-(furan-2-yl)propanoic acid (1.0 g, 7.14 mmol) in a round-bottom flask equipped with a reflux condenser and a gas trap.

-

Add thionyl chloride (2.0 mL, 27.4 mmol) dropwise at room temperature. A few drops of dimethylformamide (DMF) can be added as a catalyst.

-

Gently heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-(furan-2-yl)propanoyl chloride, which is used immediately in the next step.

Step 4b: Reaction of Acyl Chloride with Hydrazine

-

Mechanism and Rationale: The highly electrophilic acyl chloride reacts rapidly with the nucleophilic hydrazine. The reaction is often exothermic and needs to be controlled by cooling. A key challenge is to prevent the formation of the 1,2-diacylhydrazine byproduct, where a second molecule of the acyl chloride reacts with the newly formed hydrazide.[3][6][7] This is typically managed by using an excess of hydrazine and adding the acyl chloride solution slowly to the hydrazine solution at a low temperature.

Experimental Protocol: Hydrazide Formation from Acyl Chloride [7]

-

Caution: Hydrazine is toxic and corrosive. The reaction can be highly exothermic. Perform in a fume hood with appropriate personal protective equipment.

-

In a three-necked flask equipped with a dropping funnel and a thermometer, prepare a dilute solution of hydrazine hydrate (excess, e.g., 4 equivalents) in an inert solvent like dichloromethane (DCM).

-

Cool the hydrazine solution to 0 °C in an ice bath.

-

Dissolve the crude 3-(furan-2-yl)propanoyl chloride from the previous step in a small amount of anhydrous DCM and add it to the dropping funnel.

-

Add the acyl chloride solution dropwise to the stirred, cold hydrazine solution, ensuring the reaction temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

The reaction mixture can be worked up by washing with water to remove excess hydrazine and hydrazine hydrochloride salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. Recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) may be necessary for purification.

Data Summary and Characterization

While specific experimental data for this compound is not widely published, the following table provides expected outcomes based on analogous reactions and data for the unsaturated counterpart, (E)-3-(furan-2-yl)acrylohydrazide.[8]

| Step | Product | Expected Yield | Physical Appearance |

| 1. Knoevenagel Condensation | 3-(Furan-2-yl)acrylic Acid | 50-60% | Light orange solid |

| 2. Catalytic Hydrogenation | 3-(Furan-2-yl)propanoic Acid | >90% | Colorless to pale yellow oil or low-melting solid |

| 3a. Fischer Esterification | Ethyl 3-(Furan-2-yl)propanoate | 70-85% | Colorless oil |

| 4a. Hydrazinolysis of Ester | This compound | 80-95% | White to off-white crystalline solid |

| 3b. Acyl Chloride Formation | 3-(Furan-2-yl)propanoyl Chloride | >95% (crude) | Pale yellow oil (used immediately) |

| 4b. Hydrazinolysis of Acyl Chloride | This compound | 70-85% | White to off-white crystalline solid |

Predicted Characterization Data for this compound:

-

¹H NMR: Expected signals would include triplets for the two methylene groups of the propane chain, signals for the furan ring protons, and broad singlets for the -NH and -NH₂ protons of the hydrazide group.

-

¹³C NMR: Signals corresponding to the carbonyl carbon, the two methylene carbons, and the carbons of the furan ring.

-

IR Spectroscopy: Characteristic absorptions for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1640-1680 cm⁻¹), and C-O-C stretching of the furan ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of C₇H₁₀N₂O₂ (154.17 g/mol ).

Conclusion

The synthesis of this compound can be reliably achieved from furan-2-carbaldehyde through a three to four-step sequence. The pivotal intermediate, 3-(furan-2-yl)propanoic acid, is accessible via Knoevenagel condensation followed by catalytic hydrogenation. From this intermediate, two effective pathways are available for the final conversion to the hydrazide. Route A, proceeding through an ester intermediate, offers milder conditions and potentially cleaner reactions. Route B, via the acyl chloride, is faster but necessitates more stringent safety protocols. The choice of pathway will depend on the specific laboratory capabilities, scale, and safety considerations. This guide provides the necessary procedural details and scientific rationale to enable researchers to successfully synthesize this valuable heterocyclic building block.

References

-

Kaliya, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

-

Recent Advances of Pd/C-Catalyzed Reactions. (2021). Catalysts, 11(9), 1084. [Link]

-

Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. (2020). Organic Process Research & Development, 24(9), 1836–1841. [Link]

- US Patent 8,110,705 B2. Processes for making hydrazides. (2012).

-

Development and assessment of green synthesis of hydrazides. (2010). Indian Journal of Chemistry, 49B, 1258-1261. [Link]

-

Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. (2021). Molecules, 26(16), 4965. [Link]

-

Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. (2024). PeerJ, 12, e17809. [Link]

-

Propanoic acid, 2,2-dimethyl-, hydrazide. Organic Syntheses Procedure. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]

- 4. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. orgsyn.org [orgsyn.org]

- 7. US8110705B2 - Processes for making hydrazides - Google Patents [patents.google.com]

- 8. peerj.com [peerj.com]

An In-depth Technical Guide to 3-(Furan-2-yl)propanehydrazide

Introduction

In the landscape of medicinal chemistry and drug development, heterocyclic compounds serve as foundational scaffolds for the design of novel therapeutic agents. Among these, the furan nucleus, a five-membered aromatic ring containing one oxygen atom, is a privileged structure due to its presence in numerous bioactive natural products and synthetic pharmaceuticals.[1] When combined with the versatile hydrazide functional group (-CONHNH₂), the resulting architecture, exemplified by 3-(Furan-2-yl)propanehydrazide, presents a compelling target for scientific investigation.

This technical guide provides a comprehensive overview of this compound (CAS Number: 98334-58-8), a molecule of significant interest to researchers, scientists, and drug development professionals. While specific literature on this exact compound is limited, this document synthesizes available data with established principles from the broader families of furan derivatives and hydrazides. By exploring its chemical properties, probable synthetic pathways, and potential biological activities, this guide aims to illuminate the scientific and therapeutic promise of this compound and its analogs. The narrative is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and provide a solid foundation for future research endeavors.

Chemical and Physical Properties

This compound is a small molecule that combines the aromatic furan ring with a flexible propanoyl hydrazide side chain. This unique combination of a rigid aromatic system and a reactive functional group dictates its chemical and physical behavior. The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 98334-58-8 | N/A |

| Molecular Formula | C₇H₁₀N₂O₂ | N/A |

| Molecular Weight | 154.17 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| SMILES | O=C(CCC1=CC=CO1)NN | N/A |

| Physical State | Solid (Predicted) | N/A |

| Solubility | Soluble in polar organic solvents like ethanol, methanol, and DMSO (Predicted) | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

Probable Synthesis and Manufacturing

Step 1: Esterification of 3-(Furan-2-yl)propanoic Acid

The initial step involves the conversion of the carboxylic acid to its corresponding methyl or ethyl ester. This is typically achieved through a Fischer esterification reaction, where the acid is refluxed with an excess of the alcohol (e.g., methanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid.[2]

Step 2: Hydrazinolysis of the Ester

The resulting ester is then reacted with hydrazine hydrate, usually in an alcoholic solvent like ethanol. The reaction mixture is refluxed for several hours. The nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable hydrazide.[2][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration.

A probable two-step synthesis of this compound.

Experimental Protocol: A General Procedure

-

Esterification: To a solution of 3-(Furan-2-yl)propanoic acid (1 equivalent) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise. Heat the mixture to reflux and maintain for 3-5 hours, monitoring by TLC. After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 3-(furan-2-yl)propanoate.

-

Hydrazinolysis: Dissolve the crude ester (1 equivalent) in ethanol (10 volumes). Add hydrazine hydrate (1.5-2 equivalents) to the solution. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the disappearance of the ester spot by TLC. Once the reaction is complete, cool the mixture in an ice bath to facilitate the precipitation of the hydrazide. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

Spectroscopic and Analytical Data (Predicted)

The structural confirmation of this compound would rely on standard spectroscopic techniques. Based on its structure and data from similar compounds, the following spectral characteristics are anticipated.[5][6][7][8][9][10][11][12]

| Technique | Predicted Spectral Features |

| ¹H NMR | - Furan Protons: Three distinct signals in the aromatic region (~6.0-7.5 ppm). The proton at the 5-position will appear as a downfield multiplet, while the protons at the 3 and 4-positions will be multiplets at higher fields.[13] - Propane Chain Protons: Two triplet signals corresponding to the two methylene (-CH₂-) groups, likely in the range of 2.5-3.0 ppm. - Hydrazide Protons: A broad singlet for the -NH proton (~8.0-10.0 ppm) and another broad singlet for the -NH₂ protons (~4.0-5.0 ppm). The chemical shifts of these protons are highly dependent on the solvent and concentration.[6] |

| ¹³C NMR | - Furan Carbons: Four signals in the aromatic region (~110-155 ppm).[14] - Propane Chain Carbons: Two signals in the aliphatic region (~20-40 ppm). - Carbonyl Carbon: A characteristic downfield signal around 170 ppm. |

| IR Spectroscopy | - N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the -NH and -NH₂ groups. - C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group. - C-O-C Stretching: Bands associated with the furan ring's ether linkage. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): A peak at m/z = 154.17, corresponding to the molecular weight of the compound. - Fragmentation Pattern: Characteristic fragments resulting from the loss of the hydrazide group (-NHNH₂) and cleavage of the propane chain. |

Biological Activity and Potential Applications

The structural motifs present in this compound—the furan ring and the hydrazide group—are well-recognized pharmacophores, suggesting a high potential for diverse biological activities.[3][15][16][17]

Antimicrobial and Antifungal Potential

Furan derivatives are known to possess a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria.[18][19] The well-known antibiotic Nitrofurantoin, for instance, features a furan ring crucial to its mechanism of action.[1] Similarly, hydrazides and their derivatives (hydrazones) have been extensively studied for their antibacterial, antifungal, and antiviral properties.[16][17] The combination of these two moieties in this compound makes it a promising candidate for development as a novel antimicrobial agent. Its mechanism of action could involve the inhibition of essential microbial enzymes or interference with microbial cell wall synthesis.[20]

Potential biological activities stemming from the core structure.

Anti-inflammatory and Analgesic Properties

Numerous furan-containing compounds have demonstrated significant anti-inflammatory and analgesic effects. The furan ring can act as a bioisostere for other aromatic systems found in known anti-inflammatory drugs. The hydrazide moiety can also contribute to these effects. Therefore, this compound warrants investigation for its potential to modulate inflammatory pathways, possibly through the inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

Antitubercular and Anticancer Activity

The hydrazide functional group is famously a key component of Isoniazid, a frontline drug for the treatment of tuberculosis. This has spurred extensive research into other hydrazide-containing molecules as potential antitubercular agents.[16] Furthermore, various hydrazide-hydrazone derivatives have been reported to exhibit potent anticancer activity through mechanisms such as the induction of apoptosis or inhibition of cell proliferation. The simple structure of this compound makes it an excellent starting point for the synthesis of a library of more complex derivatives for screening against various cancer cell lines and Mycobacterium tuberculosis.

Safety and Handling

While specific toxicological data for this compound is not available, a precautionary approach to its handling is essential, based on the known hazards of its constituent parts: furan and hydrazine derivatives.

-

Furan: Furan itself is classified as a flammable liquid and is harmful if swallowed or inhaled. It is also suspected of causing genetic defects and may cause cancer.[21][22][23][24][25] Prolonged or repeated exposure can cause damage to organs, particularly the liver.[22]

-

Hydrazines: Hydrazine and its derivatives are known to be toxic and can induce a variety of adverse health effects, including damage to the central nervous system, liver, and kidneys.[26][27] Some hydrazines are also considered carcinogenic.[26]

Based on this information, this compound should be handled with appropriate personal protective equipment (PPE), including:

-

Gloves: Chemical-resistant gloves should be worn at all times.

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Lab Coat: A lab coat should be worn to protect clothing and skin.

-

Ventilation: All handling of the compound, especially in powdered form, should be conducted in a well-ventilated fume hood to avoid inhalation.

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and strong oxidizing agents.

Conclusion

This compound represents a molecule of considerable untapped potential at the confluence of furan and hydrazide chemistry. While direct experimental data on this compound remains to be published, a thorough analysis of related structures provides a strong rationale for its investigation. Its straightforward synthesis makes it an accessible target for academic and industrial laboratories. The well-documented biological activities of its constituent pharmacophores strongly suggest that it could serve as a valuable scaffold for the development of new antimicrobial, anti-inflammatory, and anticancer agents. This guide provides a foundational framework for researchers to begin exploring the chemical and biological properties of this promising compound, with the hope of unlocking its full therapeutic potential.

References

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). PubMed Central. [Link]

-

BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. (n.d.). pdx.edu. [Link]

-

Synthesis and antimicrobial activity of new furan derivatives. (1985). PubMed. [Link]

-

Pharmacological activity of furan derivatives. (2024). World Journal of Pharmaceutical Research. [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). Innovative Journal. [Link]

-

NMR spectroscopy. (n.d.). University of Regensburg. [Link]

-

THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. (n.d.). Canadian Science Publishing. [Link]

-

Safety Data Sheet: Furan-d4. (n.d.). Chemos GmbH&Co.KG. [Link]

-

Material Safety Data Sheet - Furan, stabilized with 0.025 to 0.04% BHT, 98%. (n.d.). Cole-Parmer. [Link]

-

Furan Safety Data Sheet Overview. (n.d.). Scribd. [Link]

-

The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. (n.d.). Journal of the American Chemical Society. [Link]

-

Note Development and assessment of green synthesis of hydrazides. (n.d.). Krishikosh. [Link]

-

HEALTH EFFECTS - Toxicological Profile for Hydrazines. (n.d.). NCBI Bookshelf. [Link]

-

Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. (2018). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

BIOCHEMICAL PHARMACOLOGY OF HYDRAZINES TOXICITY. (n.d.). DTIC. [Link]

-

ATSDR Hydrazines Tox Profile. (n.d.). ATSDR. [Link]

-

Synthesis and Pharmacological Profile of Hydrazide Compounds. (n.d.). Research Journal of Pharmacy and Technology. [Link]

-

A new procedure for preparation of carboxylic acid hydrazides. (2002). PubMed. [Link]

-

A New Procedure for Preparation of Carboxylic Acid Hydrazides. (2002). ResearchGate. [Link]

-

Propanoic acid, 2,2-dimethyl-, hydrazide. (n.d.). Organic Syntheses Procedure. [Link]

-

Biological activities of hydrazide derivatives in the new millennium. (2019). ResearchGate. [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (n.d.). MDPI. [Link]

-

Reactions of hydrazines with esters and carboxylic acids. (n.d.). The Journal of Organic Chemistry. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. [Link]

-

Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (n.d.). MDPI. [Link]

-

How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2024). AZoOptics. [Link]

-

Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. (n.d.). MDPI. [Link]

-

¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b). (n.d.). ResearchGate. [Link]

-

NMR - Interpretation. (2023). Chemistry LibreTexts. [Link]

-

high resolution nuclear magnetic resonance (nmr) spectra. (n.d.). Chemguide. [Link]

- Processes for making hydrazides. (n.d.).

- Preparation method of hydrazide compound. (n.d.).

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]

- 3. mdpi.com [mdpi.com]

- 4. rjptonline.org [rjptonline.org]

- 5. NMR spectroscopy [ch.ic.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Furan(110-00-9) 1H NMR [m.chemicalbook.com]

- 9. azooptics.com [azooptics.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ijabbr.com [ijabbr.com]

- 16. researchgate.net [researchgate.net]

- 17. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Synthesis and antimicrobial activity of new furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemos.de [chemos.de]

- 22. chemicalbook.com [chemicalbook.com]

- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 24. scribd.com [scribd.com]

- 25. echemi.com [echemi.com]

- 26. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 27. HEALTH EFFECTS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Characterization of 3-(Furan-2-yl)propanehydrazide

Abstract: This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of 3-(Furan-2-yl)propanehydrazide. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and spectroscopy, drawing upon data from structurally analogous furan and hydrazide-containing compounds to present a robust predictive analysis. The guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this molecule's key attributes and a framework for its empirical investigation. We will delve into proposed synthetic routes, detailed spectroscopic characterization, and potential therapeutic applications, all grounded in authoritative scientific literature.

Introduction and Scientific Context

The furan nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. The incorporation of a hydrazide moiety introduces a versatile functional group known for its coordinating properties and its role as a key building block for more complex heterocyclic systems. The convergence of these two pharmacophores in this compound suggests a molecule of significant scientific interest.

Furan derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, hydrazide-containing compounds are integral to a variety of therapeutic agents. This guide aims to construct a detailed molecular profile of this compound, providing a predictive framework to stimulate and inform future research into its synthesis, characterization, and potential therapeutic applications.

Proposed Synthesis and Derivatization

The synthesis of this compound can be logically approached from its corresponding carboxylic acid, 3-(furan-2-yl)propanoic acid. A common and efficient method for the preparation of hydrazides from carboxylic acids involves a two-step, one-pot procedure.

Synthetic Workflow

The proposed synthetic pathway involves the initial conversion of the carboxylic acid to an ester, followed by hydrazinolysis.

3-(Furan-2-yl)propanehydrazide IUPAC name

An In-depth Technical Guide to 3-(Furan-2-yl)propanehydrazide

Abstract

The furan scaffold is a cornerstone in medicinal chemistry, prized for its versatile chemical properties and presence in numerous pharmacologically active compounds.[1][2] This guide provides a comprehensive technical overview of a specific furan derivative, this compound. While not extensively documented in existing literature, its structural motifs—a furan ring and a hydrazide functional group—suggest significant potential in drug discovery and development. This document will establish the compound's formal nomenclature, propose a robust synthetic pathway, and explore its potential biological activities based on established principles and data from structurally related molecules. We will delve into detailed experimental protocols and computational analyses relevant to its evaluation as a therapeutic candidate.

Nomenclature and Structural Elucidation

The compound is structurally defined by a propanoyl group linked to a hydrazine moiety, with a furan ring attached at the 2-position of the propane chain.

IUPAC Nomenclature

According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, hydrazides are named by identifying the parent carboxylic acid and replacing the "-oic acid" suffix with "-ohydrazide".[3][4]

-

Parent Carboxylic Acid: The corresponding carboxylic acid is 3-(furan-2-yl)propanoic acid.[5][6]

-

Hydrazide Formation: Replacing the "-oic acid" suffix yields the final IUPAC name.

Therefore, the correct and unambiguous IUPAC name for the topic compound is This compound .

Chemical Structure

-

Molecular Formula: C₇H₁₀N₂O₂

-

Molecular Weight: 154.17 g/mol

-

SMILES: C1=CC=C(O1)CC(=O)NN

-

InChI Key: (Generated upon synthesis and characterization)

Synthesis and Characterization

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 3-(furan-2-yl)propanoic acid. The rationale behind this pathway is the high-yield conversion of a carboxylic acid to its corresponding hydrazide via an intermediate ester, a standard and reliable method in organic synthesis.

Synthetic Workflow

The proposed pathway involves an initial esterification of the parent acid followed by hydrazinolysis.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 2: Hydrazinolysis of Methyl 3-(Furan-2-yl)propanoate

-

Rationale: This step converts the stable ester intermediate into the desired hydrazide. Ethanol is used as a solvent to ensure the miscibility of both the ester and the aqueous hydrazine hydrate. The reaction is typically performed under reflux to ensure completion.

-

Procedure:

-

To a solution of methyl 3-(furan-2-yl)propanoate (1.0 eq) in absolute ethanol (10 mL/g of ester), add hydrazine hydrate (N₂H₄·H₂O, 3.0 eq).

-

Fit the round-bottom flask with a reflux condenser and heat the mixture to reflux (approx. 80-90°C) with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Reduce the solvent volume in vacuo until a precipitate forms or the volume is reduced by approximately 80%.

-

Pour the concentrated mixture into ice-cold distilled water and stir for 30 minutes.

-

Collect the resulting solid precipitate by vacuum filtration, washing with cold water.

-

Dry the solid product under vacuum to yield this compound. Recrystallization from ethanol or an ethanol/water mixture may be performed for further purification.

-

Characterization

To confirm the identity and purity of the synthesized compound, a suite of spectroscopic methods is essential.

| Technique | Expected Observations |

| FT-IR (cm⁻¹) | Appearance of N-H stretching bands (~3200-3400 cm⁻¹), disappearance of the ester C-O stretch (~1150-1250 cm⁻¹), and a characteristic amide I band (C=O stretch) around 1640-1680 cm⁻¹. |

| ¹H NMR | Signals corresponding to the furan ring protons, two methylene groups (-CH₂-CH₂-), and broad, exchangeable signals for the -NH and -NH₂ protons. |

| ¹³C NMR | Resonances for the furan ring carbons, the two aliphatic carbons, and a downfield signal for the carbonyl carbon (~170 ppm). |

| HRMS (ESI+) | A measured m/z value corresponding to the [M+H]⁺ ion, confirming the molecular formula C₇H₁₁N₂O₂⁺. |

Potential Applications and Biological Activity

The furan ring is a privileged scaffold in drug design, contributing to a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][7] The hydrazide moiety is equally significant, serving as a critical pharmacophore and a synthetic handle for creating more complex molecules, particularly hydrazones, which are known for their potent biological effects.[7]

Role as a Precursor for Bioactive Hydrazones

This compound is an ideal precursor for synthesizing a library of furan-containing hydrazones. The terminal -NH₂ group of the hydrazide can readily undergo condensation with various aldehydes and ketones to form a stable C=N bond, yielding diverse hydrazone derivatives. This modularity allows for systematic modification of the molecule to optimize its interaction with biological targets.

Caption: Synthesis of bioactive hydrazones from the hydrazide precursor.

Predicted Biological Activities

-

Antitubercular and Antibacterial Activity: Hydrazide and hydrazone motifs are central to several antimicrobial drugs. The furan ring can enhance lipophilicity, potentially improving cell membrane permeability.[7] The mechanism often involves the inhibition of essential enzymes in pathogens.

-

Antifungal Activity: Compounds containing a furan moiety have demonstrated efficacy against fungal strains like Candida albicans.[8][9][10]

-

Anticancer Properties: The planar structure of the furan ring and the hydrogen bonding capabilities of the hydrazone linkage enable effective interactions with biological targets like kinases or DNA, potentially leading to cytotoxic effects against cancer cell lines.[7][11]

Computational Analysis (ADME)

For any compound intended for drug development, an early assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. Tools like the SwissADME web server can provide in silico predictions based on the molecular structure.[7]

| Property | Predicted Value/Interpretation | Significance in Drug Development |

| LogP (Lipophilicity) | Moderately lipophilic | Influences solubility, membrane permeability, and plasma protein binding. |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Predicts cell permeability and blood-brain barrier penetration. |

| Drug-Likeness | Compliant with Lipinski's Rule of Five | Indicates favorable physicochemical properties for an orally active drug. |

| Metabolic Stability | Furan ring may be susceptible to oxidative metabolism. | Determines the compound's half-life and potential for drug-drug interactions. |

Experimental Protocol: Biological Evaluation

To validate the predicted antimicrobial activity, a standard in vitro assay can be employed. The following protocol outlines a method for assessing antitubercular activity.

Protocol: Microplate Alamar Blue Assay (MABA) for Antitubercular Screening [7]

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and its derived hydrazones against Mycobacterium tuberculosis H37Rv.

-

Materials:

-

96-well microplates

-

Middlebrook 7H9 broth supplemented with OADC

-

Mycobacterium tuberculosis H37Rv culture

-

Test compound stock solution (in DMSO)

-

Alamar Blue reagent

-

Positive control (e.g., Isoniazid) and negative control (DMSO vehicle)

-

-

Procedure:

-

Dispense 100 µL of sterile Middlebrook 7H9 broth into all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.

-

Prepare an inoculum of M. tuberculosis H37Rv and adjust its turbidity to a McFarland standard of 1.0, then dilute 1:20 in broth.

-

Add 100 µL of the diluted bacterial inoculum to each well containing the test compound. Include wells for positive and negative controls.

-

Seal the plate and incubate at 37°C for 7 days.

-

After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

-

Re-incubate the plate for 24 hours.

-

Assess the results visually or with a fluorometer. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

-

Conclusion

This compound represents a valuable, yet underexplored, chemical entity. Its straightforward synthesis from readily available starting materials makes it an attractive building block for medicinal chemistry campaigns. The strategic combination of the furan scaffold with the versatile hydrazide functional group provides a robust platform for developing novel therapeutic agents, particularly in the areas of infectious diseases and oncology. Further investigation into the synthesis and biological evaluation of its hydrazone derivatives is strongly warranted to unlock the full potential of this promising molecular framework.

References

- ACD/Labs. R-5.7.8 Amides, imides, and hydrazides. A Guide to IUPAC Nomenclature of Organic Compounds (Recommendations 1993).

- IUPAC Gold Book. hydrazides. IUPAC Compendium of Chemical Terminology.

- CymitQuimica. CAS 3326-71-4: 2-Furancarboxylic acid, hydrazide.

- Sable, Y. R., et al. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis. RSC Advances.

-

Vasilyev, A. V., et al. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. Available from: [Link]

- Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.

- Synblock. CAS 935-13-7 | 3-(Furan-2-yl)propanoic acid.

-

ResearchGate. Application of furan derivative in medicinal field. Available from: [Link]

-

PubMed. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]

- BLD Pharm. 935-13-7|3-(Furan-2-yl)propanoic acid|BLD Pharm.

-

ResearchGate. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]

-

ResearchGate. Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Available from: [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. acdlabs.com [acdlabs.com]

- 4. goldbook.iupac.org [goldbook.iupac.org]

- 5. CAS 935-13-7 | 3-(Furan-2-yl)propanoic acid - Synblock [synblock.com]

- 6. 935-13-7|3-(Furan-2-yl)propanoic acid|BLD Pharm [bldpharm.com]

- 7. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS 3326-71-4: 2-Furancarboxylic acid, hydrazide [cymitquimica.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Furan Hydrazide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Emerging Prominence of Furan Hydrazide Scaffolds in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic bioactive molecules.[1][2] When coupled with a hydrazide moiety (–CONHNH2), the resulting furan hydrazide derivatives emerge as a versatile class of compounds with a broad spectrum of pharmacological activities.[3][4][5] This technical guide provides an in-depth exploration of the diverse biological activities of furan hydrazide derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of molecules.

The inherent chemical features of both the furan ring and the hydrazide linker contribute to the diverse bioactivities of these derivatives. The furan moiety can engage in various non-covalent interactions with biological targets, while the hydrazide group provides a key pharmacophoric feature and a versatile synthetic handle for molecular modifications.[5] This combination has led to the development of furan hydrazide derivatives with potent antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory properties.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Furan hydrazide derivatives have demonstrated significant potential in this area, exhibiting activity against a wide range of bacteria and fungi.[6][7]

Mechanism of Action

The antimicrobial action of furan hydrazide derivatives is often attributed to the nitrofurantoin-like mechanism, where the nitro group, if present, is enzymatically reduced within the microbial cell to generate reactive intermediates. These intermediates can then damage microbial DNA, ribosomes, and other critical cellular components, leading to cell death.[2] However, derivatives lacking a nitro group have also shown potent antimicrobial effects, suggesting alternative mechanisms may be at play, such as inhibition of essential microbial enzymes or disruption of cell wall synthesis.[8]

Structure-Activity Relationship Insights

Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on both the furan and hydrazide moieties significantly influence antimicrobial potency. For instance, the presence of a 5-nitrofuran group is a common feature in many potent antimicrobial hydrazones.[6][8] The incorporation of additional heterocyclic rings, such as thiazole, can also enhance antimicrobial activity.[9]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

A standard method to evaluate the antimicrobial efficacy of furan hydrazide derivatives is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Step-by-Step Methodology:

-

Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compounds: The furan hydrazide derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. Positive (microbes in broth without compound) and negative (broth only) controls are included.

-

Incubation: The microtiter plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Determination of MBC: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto an agar plate. The plate is incubated, and the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in CFU is considered the MBC.

Quantitative Data Summary: Antimicrobial Activity

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| 5-Nitrofuran-2-carboxylic acid hydrazide-hydrazones | S. epidermidis, S. aureus, B. subtilis, B. cereus | 0.48–15.62 | [7] |

| 2-((1-furan-2-yl)ethylidene)hydrazono)-4-phenylthiazol-3(2H)-amine derivatives | Candida parapsilosis | Comparable to Ketoconazole | [9] |

| Hydrazide-hydrazones of isonicotinic acid | Gram-positive bacteria | 1.95–7.81 | [7] |

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Furan hydrazide derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[10][11][12] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which furan hydrazide derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger the intrinsic mitochondrial pathway of apoptosis, characterized by an increase in the levels of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[11] Furthermore, some derivatives have been observed to cause cell cycle arrest, particularly at the G2/M phase, thereby inhibiting cancer cell proliferation.[10][11]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cells.

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the furan hydrazide derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualization of Apoptotic Pathway

Caption: Intrinsic pathway of apoptosis induced by furan hydrazide derivatives.

Quantitative Data Summary: Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Carbohydrazide derivative 3e | A549 (human lung cancer) | 43.38 | [12] |

| Pyridine carbohydrazide 4 | MCF-7 (breast cancer) | 4.06 | [11] |

| N-phenyl triazinone 7 | MCF-7 (breast cancer) | 2.96 | [11] |

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases. Furan hydrazide derivatives have demonstrated promising anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.[13]

Mechanism of Action

The anti-inflammatory effects of these compounds are often linked to the inhibition of nitric oxide (NO) production.[13] NO is a key signaling molecule in the inflammatory cascade, and its overproduction can lead to tissue damage. Furan hydrazide derivatives can suppress NO production in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a simple and sensitive method for measuring nitrite (a stable product of NO) concentration in cell culture supernatants.

Step-by-Step Methodology:

-

Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate. The cells are then pre-treated with various concentrations of the furan hydrazide derivatives for a short period (e.g., 30 minutes).

-

LPS Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

-

Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

Griess Reaction: The supernatant is mixed with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). This reaction forms a colored azo compound.

-

Absorbance Measurement: The absorbance of the colored product is measured at approximately 540 nm using a microplate reader.

-

Calculation: The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite levels in treated cells to those in LPS-stimulated control cells.

Quantitative Data Summary: Anti-inflammatory Activity

| Compound | Cell Line | NO Inhibition (%) at 15 µM | Reference |

| Hydrazide 14 | RAW 264.7 | >84 | [13] |

| Furan-type hydrazide 17 | RAW 264.7 | 71 | [13] |

| Furan-type hydrazide 18 | RAW 264.7 | 75 | [13] |

| 4-nitrophenyl-furan derivative 22 | RAW 264.7 | 48 | [13] |

Enzyme Inhibition: A Targeted Approach to Disease

Furan hydrazide derivatives have also been identified as potent inhibitors of various enzymes implicated in disease pathogenesis, including SARS-CoV-2 main protease (Mpro) and monoamine oxidases (MAOs).[14][15]

SARS-CoV-2 Main Protease (Mpro) Inhibition

The SARS-CoV-2 Mpro is a crucial enzyme for viral replication, making it an attractive target for antiviral drug development. Certain 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives have been identified as novel non-peptidomimetic inhibitors of Mpro, with some acting as reversible covalent inhibitors.[14]

Monoamine Oxidase (MAO) Inhibition

MAO enzymes are involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases. Several 1-substituted-2-phenylhydrazone derivatives have shown potent and selective inhibitory activity against MAO-A.[15]

Experimental Protocol: General Enzyme Inhibition Assay

The general principle of an enzyme inhibition assay involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of an inhibitor.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare buffer solution, enzyme solution, substrate solution, and a solution of the furan hydrazide derivative (inhibitor).

-

Assay Setup: In a microplate or cuvette, combine the buffer, enzyme, and inhibitor at various concentrations. A control reaction without the inhibitor is also prepared.

-

Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a specific time to allow for binding.

-

Reaction Initiation: Initiate the reaction by adding the substrate.

-

Reaction Monitoring: Monitor the progress of the reaction over time by measuring the change in absorbance or fluorescence of a product or reactant.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).

Visualization of Experimental Workflow: Enzyme Inhibition Assay

Caption: General workflow for an enzyme inhibition assay.

Quantitative Data Summary: Enzyme Inhibition

| Compound | Target Enzyme | IC50 (µM) | Reference |

| F8–B6 | SARS-CoV-2 Mpro | 1.57 | [14] |

| F8–B22 | SARS-CoV-2 Mpro | 1.55 | [14] |

| Hydrazone 2a | hMAO-A | 0.342 | [15] |

| Hydrazone 2b | hMAO-A | 0.028 | [15] |

Conclusion and Future Directions

Furan hydrazide derivatives represent a highly versatile and promising scaffold in drug discovery. Their diverse biological activities, spanning antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory effects, underscore their therapeutic potential. The modular nature of their synthesis allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles and structure-activity relationships.